molecular formula C16H26N2S B11846916 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)azepane

1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)azepane

Cat. No.: B11846916
M. Wt: 278.5 g/mol
InChI Key: KBGGJTZHQGHUAH-UHFFFAOYSA-N
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Description

1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)azepane is an organic compound that features a unique structure combining a pyridine ring with an azepane ring, along with a tert-butylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)azepane typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the tert-butylthio group. The azepane ring is then formed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure scalability and efficiency. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyridine ring, followed by subsequent reactions to form the azepane ring. This method is more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)azepane undergoes various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)azepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)azepane involves its interaction with specific molecular targets. The tert-butylthio group can interact with enzymes or receptors, modulating their activity. The pyridine and azepane rings contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)piperidine: Similar structure but with a piperidine ring instead of an azepane ring.

    1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)morpholine: Contains a morpholine ring, offering different chemical properties.

Uniqueness

1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)azepane is unique due to its combination of a pyridine ring with an azepane ring and a tert-butylthio group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H26N2S

Molecular Weight

278.5 g/mol

IUPAC Name

1-(5-tert-butylsulfanyl-4-methylpyridin-2-yl)azepane

InChI

InChI=1S/C16H26N2S/c1-13-11-15(18-9-7-5-6-8-10-18)17-12-14(13)19-16(2,3)4/h11-12H,5-10H2,1-4H3

InChI Key

KBGGJTZHQGHUAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1SC(C)(C)C)N2CCCCCC2

Origin of Product

United States

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